5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole
Overview
Description
5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole is a useful research compound. Its molecular formula is C7H2Br2F2O2 and its molecular weight is 315.89 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorinated Derivatives
The 2,2-difluorobenzodioxole moiety, closely related to 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole, is utilized in medicinal chemistry as a stable derivative of the benzodioxole fragment. It is synthesized from simple and inexpensive materials, indicating its potential for efficient and cost-effective production in various chemical processes (Catalani, Paio, & Perugini, 2010).
Regioflexible Substitution
The research on 1,3-difluorobenzene, a compound related to this compound, demonstrates its flexibility in chemical transformations. This allows for the creation of various fluorine-containing compounds, showcasing the potential versatility of this compound in chemical syntheses (Schlosser & Heiss, 2003).
Electronics and Photovoltaics
Conjugated Polymers for Electronics
A study on 5,6-difluorobenzothiazole-based polymers, which share structural similarities with this compound, highlights their application in creating large band gaps and deep molecular orbital levels. This suggests potential uses of this compound in electronic devices and solar cells due to its promising electrochemical properties (Sun et al., 2018).
Photovoltaic Properties
Research into 5,6-Difluorobenzo[c][1,2,5]thiadiazole-based polymers, which are structurally related to this compound, reveals their effectiveness in bulk heterojunction solar cells. This highlights the potential of this compound in improving solar cell efficiency (Wang et al., 2013).
Material Science and Organic Synthesis
Polyfluoroalkylated Heterocyclic Compounds
this compound's related compounds are used in the synthesis of various polyfluoroalkylated heterocyclic compounds. These compounds have potential applications in material science and organic synthesis due to their unique chemical properties (黄维垣, 刘岩松, & 吕龙, 2010).
Luminescent and Electro-optical Properties
The evaluation of fluorinated compounds related to this compound shows their potential in creating materials with luminescent and electro-optical properties. This suggests possible applications in the development of new materials for optoelectronic devices (Chavez et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a precursor in organic synthesis , suggesting that it may interact with various biological targets depending on the specific compounds it is used to synthesize.
Mode of Action
As a precursor in organic synthesis , its mode of action would likely depend on the specific reactions it undergoes to form other compounds.
Biochemical Pathways
As a precursor in organic synthesis , it may be involved in a variety of biochemical pathways depending on the final compounds it is used to produce.
Result of Action
As a precursor in organic synthesis , its effects would likely depend on the specific compounds it is used to synthesize and their respective actions.
Properties
IUPAC Name |
5,6-dibromo-2,2-difluoro-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F2O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHVNKLTLCORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC(O2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628862 | |
Record name | 5,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149045-80-7 | |
Record name | 5,6-Dibromo-2,2-difluoro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149045-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.